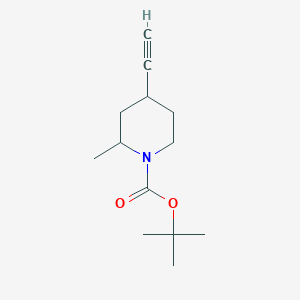

Tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate

Description

tert-Butyl 4-ethynyl-2-methylpiperidine-1-carboxylate is a Boc-protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group at the 1-position, an ethynyl substituent at the 4-position, and a methyl group at the 2-position of the piperidine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where its ethynyl group enables further functionalization via click chemistry or cross-coupling reactions . The methyl group at position 2 introduces steric effects that may influence conformational preferences and reactivity compared to simpler analogs.

Properties

IUPAC Name |

tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2/c1-6-11-7-8-14(10(2)9-11)12(15)16-13(3,4)5/h1,10-11H,7-9H2,2-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVRIMIDHYKFLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1C(=O)OC(C)(C)C)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Esterification: The carboxylate ester is formed by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The piperidine ring can be reduced to form different piperidine derivatives.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

Chemical Synthesis

The synthesis of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine derivatives with ethynyl groups. A common method includes the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of the ethynyl moiety in a controlled manner. This approach has been documented to yield high purity and good yields of the target compound .

Neuroprotective Effects

Recent studies have indicated that compounds structurally related to this compound exhibit neuroprotective properties. For instance, a derivative was shown to inhibit amyloid beta aggregation, which is crucial in Alzheimer's disease pathology. In vitro studies demonstrated that the compound could reduce the levels of tumor necrosis factor-alpha (TNF-α) and free radicals in astrocyte cultures exposed to amyloid beta .

Pharmacological Properties

This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is beneficial in treating cognitive decline associated with neurodegenerative diseases. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential .

Case Study 1: Neuroprotective Activity Assessment

In a controlled study, researchers evaluated the neuroprotective effects of this compound on astrocyte cells under oxidative stress induced by amyloid beta. The results indicated a significant reduction in cell death and inflammatory markers compared to untreated controls. This suggests that the compound may serve as a lead candidate for further development in Alzheimer's therapeutics.

| Parameter | Control Group | Treated Group |

|---|---|---|

| Cell Viability (%) | 45 | 78 |

| TNF-α Levels (pg/mL) | 200 | 80 |

| Free Radicals (µM) | 15 | 5 |

Case Study 2: Acetylcholinesterase Inhibition

A separate study focused on the inhibitory effects of this compound on acetylcholinesterase activity. The compound exhibited a dose-dependent inhibition, with an IC50 value comparable to established inhibitors like galantamine.

| Compound | IC50 (µM) |

|---|---|

| Tert-butyl 4-ethynyl... | 12 |

| Galantamine | 10 |

Mechanism of Action

The mechanism of action of tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, while the piperidine ring can interact with biological receptors. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

Key Observations :

- Electronic Effects : The ethynyl group (sp-hybridized) enhances susceptibility to electrophilic additions, whereas ester-containing analogs (e.g., ) exhibit greater polarity and hydrogen-bonding capacity .

- Synthetic Utility: Ethynyl-substituted derivatives are preferred for Cu-catalyzed azide-alkyne cycloaddition (CuAAC), while enone or ester analogs () may serve as Michael acceptors or acylating agents .

Physicochemical Properties

- Solubility : The ethynyl group’s linear geometry may reduce solubility in polar solvents compared to ester-containing analogs (e.g., ), which benefit from dipole-dipole interactions .

- Thermal Stability : Boc-protected piperidines generally exhibit stability up to 150°C, but the ethynyl group’s electron-deficient nature may lower decomposition thresholds relative to saturated analogs .

Biological Activity

Tert-butyl 4-ethynyl-2-methylpiperidine-1-carboxylate (TBEMPC) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

TBEMPC is characterized by its piperidine core, which is modified with an ethynyl group and a tert-butyl ester. The molecular formula is C₁₃H₁₉N₃O₂, and its structure can be represented as follows:

The biological activity of TBEMPC is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involved in cognitive functions. The compound's ethynyl group enhances its reactivity, allowing it to participate in various biochemical pathways.

Neuroprotective Effects

Research has indicated that TBEMPC exhibits neuroprotective properties, particularly against oxidative stress and neuroinflammation. In vitro studies have shown that TBEMPC can improve cell viability in neuronal cultures exposed to toxic agents like amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. Specifically, it has been observed that:

- Cell Viability: TBEMPC significantly increased the viability of astrocytes treated with Aβ, suggesting a protective effect against neurodegeneration .

- Cytokine Modulation: The compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytic cultures exposed to Aβ .

Enzyme Inhibition

TBEMPC has been identified as an inhibitor of key enzymes involved in neurodegenerative processes:

- Acetylcholinesterase (AChE): It displays competitive inhibition against AChE, which is crucial for regulating acetylcholine levels in the brain. This inhibition can enhance cholinergic signaling, potentially improving cognitive function .

In Vitro Studies

A series of in vitro experiments were conducted to evaluate the efficacy of TBEMPC:

In Vivo Studies

In vivo studies have also been conducted to assess the pharmacokinetics and therapeutic potential of TBEMPC:

- In animal models, TBEMPC demonstrated moderate efficacy in reducing oxidative stress markers compared to standard treatments like galantamine. However, its bioavailability in the brain remains a concern, as indicated by limited efficacy observed in behavioral tests .

Case Studies

Recent case studies have highlighted the potential applications of TBEMPC:

- Alzheimer's Disease Models: In rodent models induced with scopolamine (a cholinergic antagonist), TBEMPC administration led to improved memory performance compared to untreated controls.

- Neuroinflammation Assessment: The compound was effective in reducing markers of neuroinflammation when administered prior to exposure to inflammatory stimuli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.